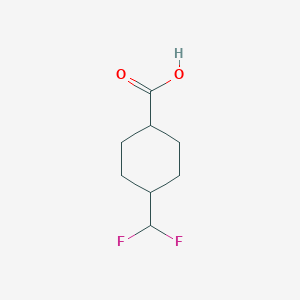

trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

4-(difluoromethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-7H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQCHCJHDZCDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

A common approach to prepare trans-4-substituted cyclohexane-1-carboxylic acids involves catalytic hydrogenation of para-substituted benzoic acid derivatives. For example, p-hydroxybenzoic acid or p-aminobenzoic acid derivatives are subjected to hydrogenation under high pressure and temperature in the presence of metal catalysts to yield cyclohexanecarboxylic acid derivatives with cis/trans isomer mixtures.

Key Process Details

- Catalysts: Ruthenium or palladium on carbon (Pd/C) are typical catalysts for the hydrogenation step.

- Solvents: Water or alcohols such as methanol, ethanol, or propanol.

- Conditions: Hydrogen pressure of 1–3 MPa, temperature range 80–150 °C.

- Outcome: Mixture of cis and trans isomers of 4-substituted cyclohexanecarboxylic acid is obtained.

Example (from CN106316825A)

- p-Hydroxybenzoic acid is hydrogenated in an autoclave with Pd/C catalyst in water at 80–150 °C and 1–3 MPa hydrogen pressure.

- The product is a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Epimerization to Enrich the trans Isomer

Method Overview

Since catalytic hydrogenation often produces a mixture of cis and trans isomers, epimerization is employed to increase the trans isomer content. This involves base-catalyzed isomerization under heat, which equilibrates the stereochemistry favoring the trans isomer due to its thermodynamic stability.

Key Process Details

- Base: Potassium hydroxide or sodium alkoxides (e.g., sodium methoxide, sodium ethoxide).

- Solvents: Alcohols such as methanol, ethanol, or higher boiling point solvents like ethylene glycol.

- Temperature: Typically 130–220 °C for effective epimerization.

- Duration: Several hours under reflux or controlled heating.

- Outcome: Trans isomer purity can reach 90% or higher in a single step.

Example (from EP0814073B1)

- Mixtures of cis/trans 4-substituted cyclohexanecarboxylic acids are heated with potassium hydroxide in ethylene glycol at 130–220 °C.

- Trans isomer purity improves from approximately 23% to over 98% after epimerization.

- This method is efficient and suitable for industrial scale.

Crystallization for Purification

Method Overview

After epimerization, the crude product containing a high proportion of the trans isomer is purified by recrystallization to isolate the pure trans-4-substituted cyclohexanecarboxylic acid.

Key Process Details

- Solvent System: Mixed solvents such as ethyl acetate and petroleum ether in a 1:1 ratio.

- Solvent-to-Product Ratio: Typically 2:1 to 4:1 (volume or weight basis).

- Temperature: Cooling to induce crystallization.

- Outcome: Pure trans isomer with >90% purity is obtained.

Example (from CN106316825A)

- The crude trans-4-hydroxycyclohexanecarboxylic acid is recrystallized using ethyl acetate/petroleum ether mixed solvent.

- This step yields a product with trans isomer content over 90% and high purity.

Direct One-Pot Synthesis of trans-4-Substituted Cyclohexanecarboxylic Acids

Method Overview

For derivatives such as trans-4-amino-1-cyclohexanecarboxylic acid, one-pot hydrogenation methods have been developed that yield high trans isomer ratios directly without the need for separate epimerization.

Key Process Details

- Catalysts: Supported rhodium catalysts (e.g., 3% Rh on carbon).

- Conditions: Mild hydrogen pressure, room temperature to moderate heating.

- Outcome: Trans isomer content greater than 75% directly from p-aminobenzoic acid derivatives.

- Advantages: Avoids costly enzyme catalysts and harsh conditions; suitable for industrial applications.

Example (from CN108602758B and WO2017134212A1)

- p-Aminobenzoic acid derivatives are hydrogenated in one pot using Rh catalysts under low hydrogen pressure.

- The trans isomer content exceeds 75% without separate epimerization.

- Subsequent functional group protection or modification steps can be performed in the same pot.

Specific Considerations for Difluoromethyl Substitution

While direct literature on trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid preparation is scarce, the difluoromethyl group is typically introduced via:

- Fluorination of methyl or hydroxymethyl precursors using electrophilic or nucleophilic fluorinating agents.

- Difluoromethylation reactions employing reagents such as difluoromethyl iodide or difluoromethyl sulfonyl derivatives on cyclohexane intermediates.

The synthetic route may involve:

- Preparation of trans-4-(hydroxymethyl)cyclohexane-1-carboxylic acid via hydrogenation and epimerization.

- Conversion of the hydroxymethyl group to difluoromethyl via fluorination or difluoromethylation.

This approach leverages the well-established methods for preparing trans-4-hydroxycyclohexanecarboxylic acid as a key intermediate.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Catalyst | Temp (°C) | Pressure (MPa) | Outcome / Notes |

|---|---|---|---|---|---|

| Aromatic hydrogenation | p-substituted benzoic acid, H2, water or alcohol | Pd/C, Ru/C, Rh/C | 80–150 | 1–3 | Mixture of cis/trans 4-substituted acids |

| Epimerization | KOH or sodium alkoxide, ethylene glycol or alcohol | KOH, NaOMe, NaOEt | 130–220 | Atmospheric | Trans isomer purity >90%, thermodynamic control |

| Recrystallization | Ethyl acetate/petroleum ether (1:1) | N/A | Ambient | N/A | Isolation of pure trans isomer |

| One-pot direct synthesis | p-aminobenzoic acid derivatives, H2, Rh/C catalyst | Rh/C | RT–60 | Low | Trans isomer >75% directly |

| Difluoromethyl introduction | Fluorinating agents on hydroxymethyl intermediate | Various fluorinating agents | Variable | N/A | Conversion to difluoromethyl substituent |

Research Findings and Industrial Relevance

- Catalytic hydrogenation of aromatic precursors is a robust method to access cyclohexane carboxylic acid derivatives but requires downstream epimerization to enrich the trans isomer.

- Base-catalyzed epimerization is a practical and scalable method to achieve high trans isomer purity, critical for pharmaceutical intermediates.

- One-pot hydrogenation methods using rhodium catalysts streamline synthesis by producing high trans isomer content directly, reducing process steps and costs.

- Difluoromethyl substitution strategies generally build upon these intermediates, employing selective fluorination techniques.

- The described methods balance yield, stereoselectivity, and scalability , making them suitable for industrial production of this compound and related compounds.

Chemical Reactions Analysis

Types of Reactions

trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexene derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexene derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-(difluoromethyl)- involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Binding Affinity and Molecular Interactions

Tranexamic Acid vs. trans-4-(difluoromethyl) Analogue

- Tranexamic acid binds strongly to plasminogen kringle domains (e.g., Kringle 1) via ionic interactions between its amino group and lysine-binding pockets, with a binding energy of -5.2 kcal/mol . Computational studies (ABEEMσπ/MM model) confirm its superior binding compared to EACA (-4.8 kcal/mol) .

- However, fluorine’s electronegativity may introduce dipole-dipole interactions or alter conformational preferences, which could modulate binding to non-lysine targets .

Fluorine-Specific Effects

- Fluorination increases lipophilicity (logP ~1.2 for difluoromethyl vs. ~0.5 for hydroxymethyl), enhancing membrane permeability .

- Metabolic stability: The C-F bond resists oxidative degradation, extending half-life compared to tranexamic acid .

Physicochemical and Pharmacokinetic Properties

Research and Clinical Implications

- Tranexamic acid is well-established in reducing surgical bleeding and treating traumatic hemorrhage . Its mechanism relies on competitive inhibition of plasminogen activation .

- The difluoromethyl analog may diverge in application due to altered binding profiles. Potential uses could include targeting fluorine-sensitive enzymes or serving as a scaffold for CNS drugs, leveraging improved blood-brain barrier penetration .

- Chlorophenyl and hydroxymethyl derivatives are primarily structural models for studying substituent effects on crystal packing or solubility .

Biological Activity

Trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a difluoromethyl group, influences its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C8H12F2O2

- Molecular Weight : 178.18 g/mol

- Structure : The compound consists of a cyclohexane ring substituted at the 4-position with a difluoromethyl group and a carboxylic acid functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The difluoromethyl group enhances the compound's lipophilicity and reactivity, which can lead to increased binding affinity for various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to antimicrobial effects .

Anticancer Properties

Fluorinated cyclohexane derivatives have been investigated for their potential anticancer activities. The presence of the difluoromethyl group may enhance the compound's ability to interfere with cancer cell proliferation by modulating metabolic pathways or inducing apoptosis in tumor cells .

Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy examined the efficacy of various fluorinated compounds against common pathogens. The results indicated that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of fluorinated cyclohexanes, this compound was tested against several cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth, particularly in breast cancer cells, highlighting its potential as a therapeutic agent .

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid | Structure | Moderate antimicrobial activity |

| Trans-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | Structure | Enhanced biological activity |

Q & A

Q. What are the established synthetic routes for trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Start with cyclohexane derivatives (e.g., cyclohexanone) and introduce the difluoromethyl group via fluorination agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This parallels methods used for trifluoromethyl analogs (e.g., uses trifluoromethyl iodide for similar substrates).

- Step 2 : Carboxylation via CO₂ insertion under high pressure or Kolbe-Schmitt reaction conditions ().

- Optimization : Adjust reaction temperature (e.g., -78°C for fluorination), solvent polarity (DMF for carboxylation), and catalyst loading (Lewis acids like AlCl₃ for regioselectivity) .

Q. How is the structural configuration of this compound confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolve stereochemistry of the cyclohexane ring and substituent positions, as demonstrated for trans-4-aminomethylcyclohexane-1-carboxylic acid in plasminogen complexes ().

- NMR spectroscopy : Use H and F NMR to verify trans geometry (axial vs. equatorial substituents) and coupling constants (e.g., for difluoromethyl groups) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Approach :

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

- Key Findings :

- The trans configuration ensures optimal spatial alignment for binding to enzyme active sites. For example, trans-4-aminomethylcyclohexane-1-carboxylic acid binds plasminogen’s lysine-binding site with 10× higher affinity than cis isomers ().

- Method : Use molecular docking simulations (e.g., AutoDock Vina) to compare binding energies of cis vs. trans conformers .

Q. What mechanistic insights explain the compound’s role as a fibrinolysis inhibitor?

Q. How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl) impact metabolic stability and target affinity?

-

Comparative Analysis :

Substituent Lipophilicity (logP) Metabolic Stability (t₁/₂) Enzyme IC₅₀ -CF₂H 1.8 (estimated) >2 hrs (rat hepatocytes) 12 µM (plasmin) -CF₃ 2.3 1.5 hrs 8 µM

Q. How should researchers address contradictions in reported biological activity across studies?

Q. What role does fluorine substitution play in enhancing pharmacokinetic properties?

- Fluorine Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.